Cas no 1221341-87-2 (Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)
![Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate structure](https://ja.kuujia.com/scimg/cas/1221341-87-2x500.png)
Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate 化学的及び物理的性質
名前と識別子
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- tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
- Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
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- MDL: MFCD14707444
- インチ: 1S/C14H28N2O3/c1-12(13(17)19-14(2,3)4)11-15-5-6-16-7-9-18-10-8-16/h12,15H,5-11H2,1-4H3
- InChIKey: JUCJBTDPDNUPDG-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)CCNCC(C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 272.21
- どういたいしつりょう: 272.21
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.8
Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB420419-5 g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 5 g |
€722.60 | 2023-07-18 | ||
abcr | AB420419-25 g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 25 g |
€1,361.60 | 2023-07-18 | ||
abcr | AB420419-1g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate; . |
1221341-87-2 | 1g |
€467.00 | 2025-02-15 | ||
A2B Chem LLC | AJ24093-50g |
tert-butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 95+% | 50g |
$3463.00 | 2024-04-20 | |
A2B Chem LLC | AJ24093-1g |
tert-butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 95+% | 1g |
$830.00 | 2024-04-20 | |
abcr | AB420419-10 g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 10 g |
€935.60 | 2023-07-18 | ||
abcr | AB420419-1 g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 1 g |
€467.00 | 2023-07-18 | ||
A2B Chem LLC | AJ24093-2g |
tert-butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 95+% | 2g |
$1067.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195443-5g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 98% | 5g |
¥2753.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195443-10g |
tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate |
1221341-87-2 | 98% | 10g |
¥3919.00 | 2024-08-09 |
Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoateに関する追加情報
Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate: An Overview of a Versatile Compound (CAS No. 1221341-87-2)
Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (CAS No. 1221341-87-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as a tert-butyl ester derivative, is characterized by its morpholine and amino functional groups, which contribute to its diverse biological activities.
The chemical structure of Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate consists of a tert-butyl group attached to the carboxylic acid moiety, a methyl group on the α-carbon, and an amino group substituted with a morpholine ring. The presence of these functional groups imparts the compound with several desirable properties, including enhanced solubility, stability, and bioavailability. These characteristics make it an attractive candidate for various pharmaceutical applications.
Recent studies have explored the potential of Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate in the treatment of neurological disorders. One notable area of research is its use as a neuroprotective agent. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which are crucial in mitigating neuronal damage and promoting neuroregeneration. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has also been investigated for its antidepressant properties. Preclinical studies have indicated that the compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings suggest that it may be a promising candidate for the development of novel antidepressant drugs with fewer side effects compared to existing treatments.
The synthesis of Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves several well-established chemical reactions. The process typically begins with the formation of the tert-butyl ester from a carboxylic acid precursor, followed by the introduction of the methyl group via an alkylation reaction. The final step involves the substitution of the amino group with a morpholine ring through a nucleophilic substitution reaction. This synthetic route is highly efficient and can be easily scaled up for industrial production.
The pharmacokinetic profile of Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, it has been found to have low toxicity and minimal side effects, which are essential considerations for drug development.
In conclusion, Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate (CAS No. 1221341-87-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent for various neurological disorders and mood disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.
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